3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group, a dichlorophenoxy moiety, and a dihydroquinazolinone core. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction leads to the formation of an intermediate, which is then treated with phenacylbromides to yield the desired quinazolinone compound . The reaction conditions often include refluxing in dry acetone with anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: It may be used in the development of agrochemicals and other industrial products due to its chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenoxy moiety.
Quinazolinone derivatives: Compounds with a quinazolinone core, often studied for their biological activities.
Thiosemicarbazide derivatives: Compounds with thiosemicarbazide moieties, known for their antimicrobial properties.
Uniqueness
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-2-[(2,4-dichlorophenoxy)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-9-5-6-13(11(17)7-9)22-8-14-19-12-4-2-1-3-10(12)15(21)20(14)18/h1-7H,8,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCNQFAVPAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=C(C=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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